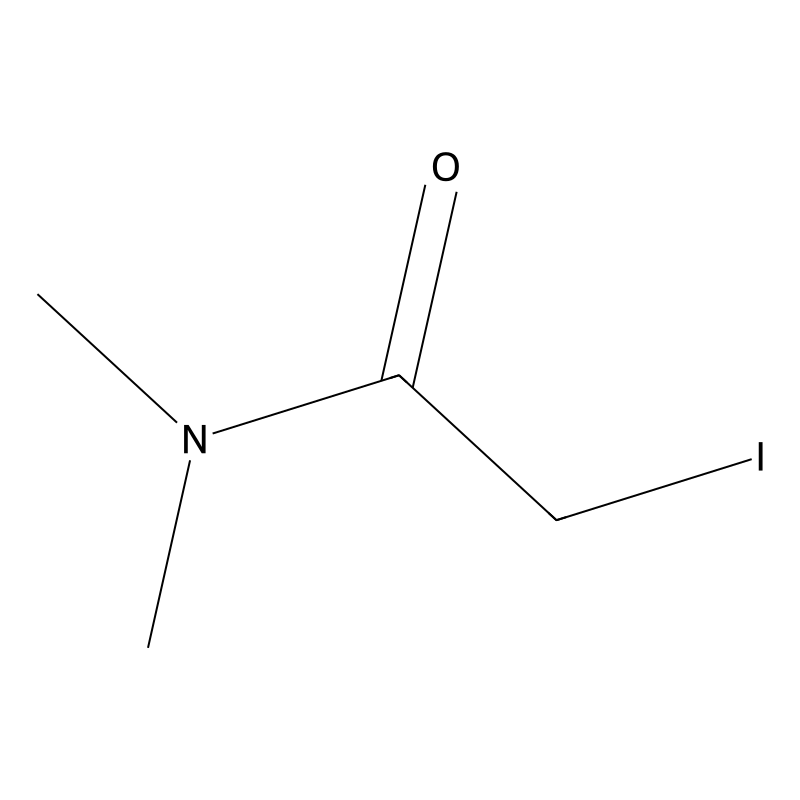

2-iodo-N,N-dimethylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

In the field of energy storage, N,N-Dimethylacetamide has been used in the design of new electrolytes to promote the cycling stability of Li–O2 batteries . This involves regulating the Li+ solvation structure under medium concentration . This new electrolyte can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiNxOy coexisting solid electrolyte interphase (SEI) film and enable faster kinetics/mass transfer . As a result, both the symmetrical batteries (1800 hours) and the Li–O2 batteries (180 cycles) achieve the best cycling performances in DMA-based electrolytes .

- N,N-Dimethylacetamide and similar compounds like 2-iodo-N,N-dimethylacetamide are multipurpose reagents that deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds under different experimental conditions . They participate in a number of processes and serve as a source of various building blocks .

- In the field of energy storage, N,N-Dimethylacetamide has been used in the design of new electrolytes to promote the cycling stability of Li–O2 batteries . This involves regulating the Li+ solvation structure under medium concentration . This new electrolyte can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiNxOy coexisting solid electrolyte interphase (SEI) film and enable faster kinetics/mass transfer . As a result, both the symmetrical batteries (1800 hours) and the Li–O2 batteries (180 cycles) achieve the best cycling performances in DMA-based electrolytes .

- Treatment of N,N-dimethylacetamide (DMAC) wastewater is an important step in achieving the sustainable industrial application of DMAC as an organic solvent . This is the first time that treatment of a high concentration of DMAC in real wastewater has been assessed using membrane bioreactor technology .

Organic Synthesis

Energy Storage

Wastewater Treatment

- Hydrolysis: The acyl-N bond can undergo hydrolysis, yielding acetic acid and dimethylamine under acidic conditions.

- Formation of Charge Transfer Complexes: It can form charge transfer complexes with iodine, which has implications for its use in iodination reactions and as a potential anti-thyroid agent .

- Reactions with Electrophiles: 2-Iodo-N,N-dimethylacetamide can act as a nucleophile in reactions with various electrophiles, facilitating the synthesis of more complex organic molecules .

The biological activity of 2-iodo-N,N-dimethylacetamide is primarily linked to its interaction with iodine. Studies suggest that it may sequester iodine, thus potentially serving as an anti-thyroid agent . This property could be significant in therapeutic contexts, particularly concerning thyroid function regulation.

The synthesis of 2-iodo-N,N-dimethylacetamide can be achieved through several methods:

- Direct Iodination: N,N-dimethylacetamide can be reacted with iodine in the presence of an oxidizing agent to introduce the iodine atom.

- Reaction with Iodinating Agents: The use of iodinating agents such as iodine monochloride or sodium iodide can also facilitate the introduction of iodine into the dimethylacetamide structure .

2-Iodo-N,N-dimethylacetamide finds applications across various fields:

- Solvent in Organic Synthesis: Due to its polar nature and ability to dissolve a wide range of compounds, it serves as a solvent in organic reactions.

- Intermediate in Pharmaceutical Synthesis: It is utilized as an intermediate for synthesizing bioactive compounds, including pharmaceuticals.

- Reagent for Iodination Reactions: Its ability to form charge transfer complexes makes it useful in iodination processes .

Interaction studies have shown that 2-iodo-N,N-dimethylacetamide forms stable complexes with iodine. These studies indicate a stoichiometric relationship between the compound and iodine, suggesting that it may effectively sequester iodine from biological systems . This characteristic could be leveraged for therapeutic applications targeting thyroid disorders.

Several compounds share structural similarities with 2-iodo-N,N-dimethylacetamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N-Dimethylacetamide | CH₃C(O)N(CH₃)₂ | Versatile solvent; widely used in organic synthesis. |

| N,N-Dimethylformamide | CH₃C(O)N(CH₃)₂ | More polar than N,N-dimethylacetamide; used as a solvent. |

| Iodoacetic Acid | CH₂ICOOH | Used primarily as a reagent for introducing acyl groups. |

| 2-Bromo-N,N-dimethylacetamide | C₄H₈BrN O | Similar reactivity; bromine instead of iodine leads to different properties. |

Uniqueness of 2-Iodo-N,N-dimethylacetamide: The presence of iodine distinguishes this compound from others in its class, imparting unique reactivity patterns and biological interactions, particularly its potential role as an anti-thyroid agent due to its ability to sequester iodine effectively.

This comprehensive overview highlights the significance of 2-iodo-N,N-dimethylacetamide in both synthetic chemistry and potential therapeutic applications, showcasing its unique properties among similar compounds.

Direct Iodination Strategies

Direct iodination represents the most straightforward approach for introducing iodine atoms into acetamide substrates. The synthesis of 2-iodo-N,N-dimethylacetamide employs several well-established methodologies that utilize molecular iodine as the primary iodinating agent.

Halogen Exchange Reactions

The Finkelstein reaction constitutes the foundation of halogen exchange methodologies for synthesizing iodoacetamide derivatives [1]. This nucleophilic substitution mechanism operates through the displacement of lighter halogens by iodide ions, typically using sodium iodide or potassium iodide as the iodine source [2]. The reaction proceeds via an SN2 mechanism when applied to alkyl halides, with the driving force provided by the precipitation of sodium chloride or sodium bromide in appropriate solvents [1].

For 2-iodo-N,N-dimethylacetamide synthesis, the halogen exchange approach typically begins with 2-chloro-N,N-dimethylacetamide or 2-bromo-N,N-dimethylacetamide as starting materials. The reaction is conducted in acetone, where sodium iodide exhibits high solubility while the byproduct sodium halides precipitate, effectively driving the equilibrium toward product formation [1] [2]. The optimal reaction conditions involve refluxing the haloacetamide substrate with excess sodium iodide in dry acetone for several hours, achieving yields in the range of 75-95% [3] [1].

The regioselectivity of halogen exchange in acetamide derivatives is influenced by the electronic properties of the substrate. Electron-withdrawing groups adjacent to the halogen-bearing carbon enhance the electrophilic character of the carbon center, facilitating nucleophilic attack by iodide ions [3]. This principle explains the high efficiency observed in acetamide systems, where the carbonyl group provides the necessary activation for halogen displacement.

Electrophilic Iodination Techniques

Electrophilic iodination methods offer direct approaches to introduce iodine into acetamide substrates without requiring pre-halogenated intermediates. These techniques generate electrophilic iodine species in situ, which subsequently react with nucleophilic sites on the substrate [4] [5] [6].

The iodine-iodic acid system represents a versatile electrophilic iodination methodology that has been successfully applied to acetamide derivatives [7] [8]. This approach combines molecular iodine with iodic acid as an oxidizing agent, generating hypoiodous acid or related electrophilic iodine species. The reaction proceeds under mild conditions, typically at room temperature or with gentle heating, and can be enhanced through microwave irradiation [7] [8]. Yields of 47-91% have been reported for various aromatic acetamide substrates, with excellent regioselectivity favoring the para position in aromatic systems [8].

The silver-mediated iodination system employs silver triflate or silver nitrate in combination with molecular iodine to generate highly electrophilic iodine species [4]. This methodology operates under mild conditions and demonstrates exceptional compatibility with acid-sensitive substrates. The reaction mechanism involves the formation of iodonium intermediates that undergo nucleophilic attack by the substrate, resulting in high yields and excellent regioselectivity [4]. Recent applications of this system to pharmaceutical precursors have demonstrated its utility in synthesizing Single Photon Emission Computed Tomography and Positron Emission Tomography imaging agent precursors [4].

Trifluoroperacetic acid-mediated electrophilic iodination represents an advanced approach for introducing multiple iodine atoms into acetamide substrates [6]. This methodology utilizes trifluoroperacetic acid as both oxidant and activating agent, enabling the incorporation of numerous iodine atoms in a single synthetic operation. The technique has achieved iodine contents as high as 80% in pyrazole substrates and demonstrates excellent compatibility with various heterocyclic systems [6]. The reaction conditions typically involve heating substrates with iodine and trifluoroperacetic acid at 70°C under microwave irradiation, achieving complete conversion within short reaction times [6].

Amide Functionalization Approaches

The synthesis of 2-iodo-N,N-dimethylacetamide requires careful consideration of amide functionalization strategies to introduce the N,N-dimethyl substitution pattern while maintaining the integrity of the iodoacetyl moiety.

N,N-Dimethylation of Precursor Acetamides

The selective N,N-dimethylation of acetamide precursors represents a critical transformation in the synthetic pathway to 2-iodo-N,N-dimethylacetamide [9] [10]. Modern methylation strategies emphasize high selectivity to avoid over-methylation and minimize the formation of quaternary ammonium byproducts.

Phenyl trimethylammonium iodide has emerged as a superior methylating reagent for achieving monoselective N-methylation of amides [9]. This reagent demonstrates absolute monoselectivity, avoiding the formation of N,N,N-trimethylammonium products that can complicate purification procedures. The reaction conditions are exceptionally mild, operating at room temperature in polar aprotic solvents such as dimethylformamide or dimethylacetamide [9]. The mechanism involves nucleophilic attack of the amide nitrogen on the methyl group of the trimethylammonium cation, with concurrent formation of N,N-dimethylamine as a stoichiometric byproduct [9].

Alternative approaches to N,N-dimethylation utilize dimethylamine directly in combination with acylating agents [11] [12]. The condensation of primary amines with N,N-dimethylacetamide dimethyl acetal provides an efficient route to acetamidine intermediates, which can be subsequently converted to N,N-dimethylacetamides [12]. This methodology demonstrates particular utility when applied to complex substrates where direct methylation approaches may encounter selectivity challenges.

Catalytic N-dimethylation using ruthenium-based catalysts offers an environmentally benign approach to N,N-dimethyl acetamide synthesis [10]. These systems employ formaldehyde or methanol as methylating agents in combination with hydrogen gas, enabling the selective introduction of dimethyl groups under mild conditions. The catalytic approach demonstrates excellent functional group tolerance and can accommodate various substituent patterns on the acetamide backbone [10].

Protecting Group Strategies in Synthesis

The incorporation of protecting group strategies is essential for multi-step synthetic routes leading to 2-iodo-N,N-dimethylacetamide, particularly when sensitive functional groups are present or when specific reaction sequences must be followed [13] [14] [15].

The tert-butoxycarbonyl protecting group represents one of the most widely utilized strategies for temporary amino protection during acetamide synthesis [13] [16]. Installation of the Boc group proceeds under mild basic conditions using di-tert-butyl dicarbonate, providing excellent selectivity for primary and secondary amines. The protecting group demonstrates high stability under a wide range of reaction conditions, including nucleophilic substitutions and mild oxidations. Removal is accomplished through treatment with trifluoroacetic acid or thermal decomposition, generating carbon dioxide and isobutylene as volatile byproducts [13] [16].

The fluorenylmethoxycarbonyl protecting group finds particular application in solid-phase synthesis approaches to acetamide derivatives [13] [17]. This base-labile protecting group can be selectively removed using secondary amines such as diethylamine or piperidine, making it highly compatible with acid-sensitive substrates. The orthogonal nature of FMoc protection relative to acid-labile groups enables complex protecting group manipulation strategies [13] [17].

The 2-methoxy-4-methylsulfinylbenzyl protecting group represents an innovative safety-catch system designed specifically for backbone amide protection [14]. This protecting group remains stable throughout standard peptide synthesis conditions and trifluoroacetic acid-mediated cleavage procedures. Activation for removal occurs through oxidation of the sulfur center, followed by nucleophilic displacement. This methodology has demonstrated particular utility in the synthesis of challenging peptide sequences where conventional protecting groups prove inadequate [14].

Sulfonylethoxycarbonyl linkages provide specialized protection strategies for affinity-based purification systems [18] [19]. These protecting groups feature base-labile cleavage characteristics that enable mild removal conditions using dilute ammonium hydroxide solutions. The protecting group demonstrates excellent stability under acidic conditions while providing facile removal through β-elimination mechanisms [18] [19].

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems has significantly enhanced the synthetic accessibility of 2-iodo-N,N-dimethylacetamide and related compounds. Modern catalytic approaches emphasize atom economy, mild reaction conditions, and high selectivity.

Palladium-catalyzed methodologies have found extensive application in the synthesis of N-methylated acetamide derivatives through selective N-demethylation reactions [20]. These systems typically employ palladium acetate or palladium black as catalysts in combination with protic solvents and mild heating. The mechanism involves initial coordination of the nitrogen lone pair to the palladium center, followed by β-hydride elimination and subsequent hydrolysis to yield demethylated products [20]. This approach provides access to secondary amide intermediates that can be selectively re-methylated to achieve desired substitution patterns.

Copper-catalyzed oxidative amidation represents another significant advancement in acetamide synthesis [21]. These systems utilize copper catalysts in combination with tert-butyl hydroperoxide or molecular oxygen to facilitate C-H bond activation and subsequent amidation. The methodology demonstrates excellent compatibility with N,N-dimethylacetamide as both solvent and C-N bond source, enabling the incorporation of the dimethylamino functionality directly into target molecules [21] [22].

Iron-catalyzed systems using iron-tetraamido macrocyclic ligand complexes have demonstrated exceptional selectivity for N-demethylation of tertiary amines [20]. These environmentally benign catalysts operate under mild conditions using hydrogen peroxide as the terminal oxidant. The system demonstrates remarkable chemoselectivity, preferentially targeting N-methyl groups while leaving other methyl substituents unaffected [20].

Iodine-catalyzed acetylation represents a unique approach to amide synthesis that circumvents traditional coupling reagents [23]. This methodology employs catalytic amounts of molecular iodine to activate acetic anhydride toward nucleophilic attack by amines or alcohols. The system operates at room temperature and demonstrates excellent yields for both aliphatic and aromatic substrates [23]. The mechanism involves formation of an iodine-acetic anhydride complex that enhances the electrophilicity of the carbonyl carbon.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating iodination and amidation reactions [24] [25] [26]. Microwave irradiation provides several advantages over conventional heating, including reduced reaction times, improved energy efficiency, and enhanced selectivity [24]. The direct heating of polar molecules through microwave absorption enables rapid temperature elevation and more uniform heating profiles compared to external heating sources [25].

Optimization studies have demonstrated that microwave-assisted iodination reactions typically require 5-10 times shorter reaction times compared to conventional heating methods [27] [28]. The enhanced reaction rates result from more efficient energy transfer and the ability to maintain precise temperature control throughout the reaction vessel [24] [25]. Additionally, microwave heating often suppresses side reactions that can occur during prolonged conventional heating, leading to improved product yields and purity [24].

Purification and Characterization Protocols

The successful synthesis of 2-iodo-N,N-dimethylacetamide requires robust purification and characterization protocols to ensure product identity and purity. These protocols must account for the unique properties of iodinated compounds, including their sensitivity to light and potential for decomposition.

Chromatographic Purification Methods

High-performance liquid chromatography represents the gold standard for purification and analysis of iodoacetamide derivatives [29] [30]. Reversed-phase systems using C18 stationary phases provide excellent resolution for iodinated compounds, with mobile phases typically consisting of acetonitrile-water gradients containing formic acid or phosphoric acid [30]. The optimal separation conditions for 2-iodo-N,N-dimethylacetamide involve a mobile phase composition of 30-70% acetonitrile in water with 0.1% phosphoric acid, achieving baseline resolution from related impurities [30].

Preparative chromatography enables large-scale purification of synthetic intermediates and final products [29]. The design of preparative purification processes requires careful consideration of loading capacity, resolution requirements, and economic factors. For iodoacetamide compounds, preparative reversed-phase chromatography using silica-based C18 media has demonstrated excellent scalability, with loading capacities of 35 grams of product per kilogram of stationary phase [29].

Ion exchange chromatography provides complementary purification capabilities, particularly for charged or ionizable impurities [29]. The technique operates through differential retention based on charge interactions, enabling the separation of ionic species from neutral products. This approach has proven particularly valuable for removing synthesis-related salts and charged byproducts that may co-elute under reversed-phase conditions [29].

Spectroscopic Characterization Techniques

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 2-iodo-N,N-dimethylacetamide [31] [32]. Proton NMR spectra typically display characteristic resonances for the iodoacetyl CH2 group as a singlet at 3.6-3.8 ppm in DMSO-d6, with the N,N-dimethyl groups appearing as a singlet at approximately 2.9 ppm [31]. Carbon-13 NMR spectroscopy reveals the iodoacetyl carbon at unusually upfield chemical shifts (-10 to -20 ppm) due to the heavy atom effect of iodine [31].

Infrared spectroscopy provides rapid identification of functional groups and can detect impurities arising from incomplete reactions [31]. The carbonyl stretching frequency of acetamide derivatives typically appears at 1650-1680 cm⁻¹, with the exact position influenced by electronic effects of substituents. The presence of unreacted starting materials or hydrolysis products can be readily detected through characteristic changes in the carbonyl region [31].

Mass spectrometry offers definitive molecular weight confirmation and structural information through fragmentation analysis [32] [33]. Electrospray ionization provides gentle ionization conditions suitable for iodoacetamide compounds, typically yielding protonated molecular ions [M+H]⁺. The characteristic isotope pattern of iodine (single isotope, ¹²⁷I) facilitates unambiguous identification of iodinated products [33]. Common fragmentation pathways include loss of the iodine atom (loss of 127 mass units) and McLafferty rearrangement processes involving the amide functionality [32].

Analytical Method Validation

The development of validated analytical methods requires systematic evaluation of accuracy, precision, linearity, and specificity [34] [35]. For iodinated compounds, particular attention must be paid to stability during analysis and potential matrix effects that may influence quantitative results [34].

Inductively coupled plasma mass spectrometry has emerged as the technique of choice for quantitative iodine analysis, offering detection limits in the range of 0.005-5 μg/L with excellent accuracy and precision [34] [36]. The technique requires careful optimization of sample introduction and plasma conditions to minimize iodine losses through volatilization [33].

Method validation protocols must demonstrate adequate selectivity for the target compound in the presence of related impurities and degradation products [35]. Forced degradation studies under various stress conditions (acid, base, oxidation, photolysis) provide insight into potential degradation pathways and help establish appropriate analytical specificity requirements [35].

Stability studies conducted under various storage conditions enable the establishment of appropriate handling and storage protocols for 2-iodo-N,N-dimethylacetamide [37]. Iodinated compounds are generally sensitive to light and may undergo slow decomposition in solution, necessitating storage under inert atmosphere and protection from light [37].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant